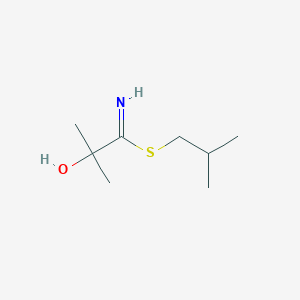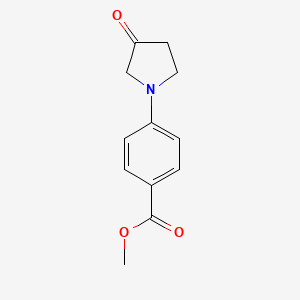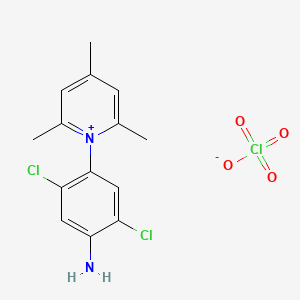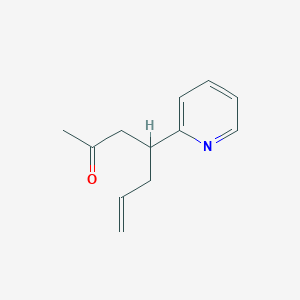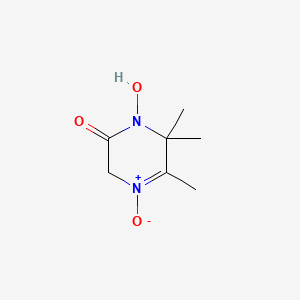![molecular formula C16H19BrN2S B14377762 Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- CAS No. 88654-28-8](/img/structure/B14377762.png)
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromophenyl group, and a thiazolyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- typically involves multiple steps. One common method includes the diazotization of S-3-(4-aminophenyl) piperidine followed by bromination to introduce the bromophenyl group . The reaction conditions are generally mild, and the process is designed to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and controlled environments to maintain the integrity of the product. The process may include the use of catalysts and specific solvents to optimize the reaction conditions and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Bromophenoxy)piperidine hydrochloride
- 4-(4-Bromophenyl)-4-piperidinol
- (S)-3-(4-Bromophenyl)piperidine
Uniqueness
Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
88654-28-8 |
|---|---|
Formule moléculaire |
C16H19BrN2S |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
4-(3-bromophenyl)-2-(1-ethylpiperidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C16H19BrN2S/c1-2-19-8-6-12(7-9-19)16-18-15(11-20-16)13-4-3-5-14(17)10-13/h3-5,10-12H,2,6-9H2,1H3 |
Clé InChI |
UOIUXZCCHBUOLE-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(1H)-Pyrimidinone, 2-amino-6-[(2-oxopropyl)amino]-5-(phenylazo)-](/img/structure/B14377686.png)

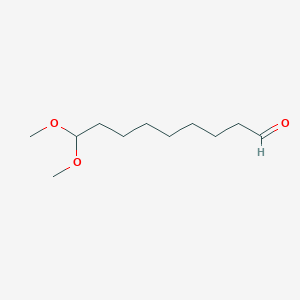
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
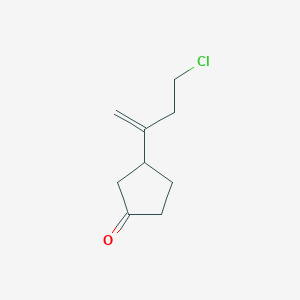
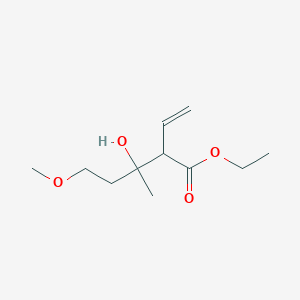
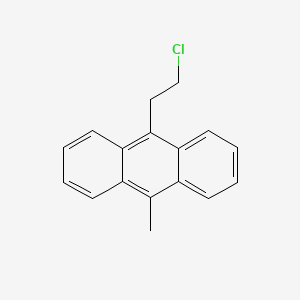
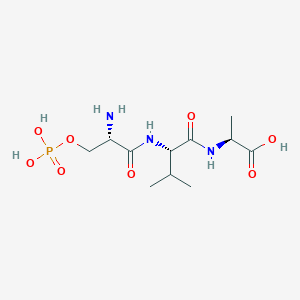
![2-[(2,6-Dichlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14377728.png)
